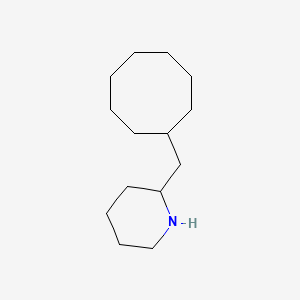

2-(Cyclooctylmethyl)piperidine

Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

The history of piperidine in medicinal chemistry is rich and dates back to the isolation of piperine (B192125) from black pepper, which gave the parent compound its name. wikipedia.org Over the decades, the piperidine motif has been identified as a core component in numerous clinically significant drugs. nih.govencyclopedia.pub Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to optimize pharmacological activity. mdpi.com

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pub For instance, the piperidine ring is a key feature in potent analgesics like morphine and fentanyl, as well as in antipsychotics such as haloperidol (B65202) and risperidone. Its presence is also notable in natural alkaloids with profound physiological effects, such as atropine (B194438) and lobeline. wikipedia.orgencyclopedia.pub The enduring importance of the piperidine scaffold is a testament to its favorable physicochemical properties, which often contribute to improved bioavailability and metabolic stability of drug candidates. biomedres.us Modern synthetic methodologies continue to evolve, providing more efficient pathways to novel and complex piperidine derivatives for ongoing drug discovery programs. nih.govorganic-chemistry.orgrsc.org

Significance of the Cyclooctylmethyl Moiety in Contemporary Drug Design Rationales

In modern drug design, the incorporation of cycloalkyl groups is a strategic approach to modulate a molecule's properties. While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are more commonly discussed for their ability to introduce conformational constraints and serve as bioisosteres for other groups, larger, more lipophilic moieties like the cyclooctyl group also have a theoretical role. nih.govresearchgate.net The attachment of a bulky and hydrophobic group such as cyclooctylmethyl can significantly influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The cyclooctylmethyl group, in particular, introduces a substantial non-polar surface area. This can enhance binding affinity to hydrophobic pockets within a biological target, such as an enzyme or receptor. nih.gov The conformational flexibility of the eight-membered ring, greater than that of smaller cycloalkanes, allows it to adapt its shape to fit optimally within a binding site. This combination of size, lipophilicity, and flexibility can be leveraged to improve potency and selectivity. Furthermore, the steric bulk of the cyclooctylmethyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's metabolic stability and prolonging its duration of action. biomedres.us While specific studies on the cyclooctylmethyl moiety are not as prevalent as those on smaller rings, its use in patented compounds suggests its utility in exploring chemical space for novel therapeutic agents. ontosight.aismolecule.comgoogle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H27N |

|---|---|

Molecular Weight |

209.37 g/mol |

IUPAC Name |

2-(cyclooctylmethyl)piperidine |

InChI |

InChI=1S/C14H27N/c1-2-4-8-13(9-5-3-1)12-14-10-6-7-11-15-14/h13-15H,1-12H2 |

InChI Key |

DRHQPXZTOHKIPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)CC2CCCCN2 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 Cyclooctylmethyl Piperidine and Analogues

Established Synthetic Routes for Piperidine (B6355638) Scaffold Construction

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. These can be broadly categorized into cyclization reactions, hydrogenation of pyridine (B92270) precursors, and multicomponent reactions.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a powerful tool for the construction of the piperidine ring. These methods involve the formation of one or two carbon-nitrogen bonds from a linear precursor.

One such method is the aza-Prins cyclization , which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like AlCl3 to yield trans-2-substituted-4-halopiperidines with good diastereoselectivity. Another prominent strategy is the intramolecular aza-Michael reaction of N-tethered alkenes. nih.gov This reaction can be catalyzed by organocatalysts to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Radical cyclizations also offer a pathway to the piperidine core. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. nih.gov The choice of the radical initiator can influence the diastereoselectivity of the product.

Furthermore, cyclodehydration of amino alcohols represents a direct route to the piperidine ring. This can be achieved using reagents like triethylphosphite, which drives the cyclization by forming a stable P(V) byproduct. thieme-connect.de A concise, stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been developed using this approach, starting from amino acids. thieme-connect.de

Hydrogenation-Based Strategies for Piperidine Ring Formation

The catalytic hydrogenation of pyridine and its derivatives is a widely employed and atom-economical method for the synthesis of piperidines. nih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

A variety of heterogeneous and homogeneous catalysts are effective for this transformation, including those based on rhodium, palladium, ruthenium, iridium, and cobalt. kcl.ac.uknih.govorganic-chemistry.org For example, heterogeneous 10% Rh/C can catalyze the complete hydrogenation of aromatic rings under relatively mild conditions (80 °C, 5 atm H2) in water. acs.org Similarly, cobalt nanoparticles supported on titanium have been used for the acid-free hydrogenation of pyridine derivatives. nih.gov

The hydrogenation of pyridinium (B92312) salts is another effective strategy, which can be particularly useful for achieving stereoselectivity. kcl.ac.ukorganic-chemistry.org Iridium(I) catalysts with specific P,N-ligands have been shown to be effective in the asymmetric hydrogenation of 2-substituted pyridinium salts. organic-chemistry.org

Multicomponent Reaction Approaches to Substituted Piperidines

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex, highly substituted piperidines in a single step from simple starting materials. researchgate.netnih.gov These reactions are attractive due to their operational simplicity, time and energy efficiency, and the generation of molecular diversity.

One example is the tandem aza[4+2]cycloaddition/allylboration multicomponent reaction between 1-aza-4-boronobutadienes, maleimides, and aldehydes to produce polysubstituted piperidines. nih.gov Another MCR involves the condensation of β-ketoesters, aromatic aldehydes, and anilines, catalyzed by acids such as H3PW12O40, to yield highly functionalized piperidines. organic-chemistry.org The use of nano-crystalline solid acid catalysts has also been explored to promote the one-pot synthesis of functionalized piperidines from 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. researchgate.net

Specific Alkylation and Reductive Amination Protocols for 2-(Cyclooctylmethyl)piperidine Formation

The introduction of the bulky cyclooctylmethyl group at the 2-position of the piperidine ring presents a significant synthetic challenge due to steric hindrance. Direct N-alkylation of piperidine with a cyclooctylmethyl halide is often inefficient. mdpi.com Therefore, alternative strategies such as reductive amination and the alkylation of activated piperidine derivatives are generally preferred.

Reductive amination is a versatile method for forming C-N bonds and is well-suited for synthesizing substituted amines from aldehydes or ketones. acsgcipr.orgmasterorganicchemistry.comacs.org In the context of this compound, this would likely involve the reaction of a suitable piperidine precursor, such as 2-piperidinecarboxaldehyde or a protected derivative, with a cyclooctyl Grignard or organolithium reagent, followed by reduction of the resulting imine. Alternatively, a double reductive amination approach could be employed, starting from a dicarbonyl compound and a primary amine. acsgcipr.org For instance, a 1,5-keto-aldehyde can undergo a double reductive amination with a primary amine in the presence of a reducing agent like NaBH(OAc)3 to form a 2-substituted piperidine. marz-kreations.com While a direct example with a cyclooctyl group is not prevalent in the literature, this method is a plausible route.

The alkylation of 2-lithiated piperidines offers another potential route. N-Boc-protected piperidine can be deprotonated at the 2-position using a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as (-)-sparteine (B7772259) to form a configurationally stable organolithium species. nih.gov This intermediate can then be reacted with an electrophile like cyclooctylmethyl bromide to introduce the desired substituent. The success of this approach is highly dependent on the stability of the organolithium intermediate and the reactivity of the electrophile.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Achieving stereocontrol in the synthesis of 2-substituted piperidines is crucial, as the stereochemistry often dictates the biological activity of the molecule. Several diastereoselective and enantioselective methodologies have been developed that could be applied to the synthesis of chiral this compound.

Diastereoselective and Enantioselective Methodologies

Asymmetric hydrogenation of 2-substituted pyridinium salts is a powerful method for accessing enantioenriched 2-alkylpiperidines. thieme-connect.dekcl.ac.ukresearchgate.net Iridium catalysts bearing chiral ligands, such as MeO-BoQPhos, have demonstrated high levels of enantioselectivity (up to 93:7 er) in the hydrogenation of 2-alkyl-pyridines. thieme-connect.dekcl.ac.ukresearchgate.net This approach would involve the synthesis of 2-cyclooctylmethylpyridine, followed by its conversion to a pyridinium salt and subsequent asymmetric hydrogenation.

The use of chiral auxiliaries is another well-established strategy for stereoselective synthesis. For example, the SAMP/RAMP hydrazone methodology can be employed for the enantioselective synthesis of 2-alkylpiperidines. nih.gov This involves the alkylation of a chiral hydrazone derived from an aldehyde, followed by cyclization and removal of the auxiliary.

Biocatalytic approaches , such as the use of transaminases, have emerged as a green and highly selective method for the synthesis of chiral amines. acs.orgorganic-chemistry.org A transaminase could potentially be used to asymmetrically aminate a ketone precursor containing the cyclooctylmethyl group, leading to a chiral amine that can then be cyclized to form the desired enantiomer of this compound.

A summary of representative stereoselective methods applicable to the synthesis of 2-alkylpiperidines is presented in the table below.

| Method | Chiral Source/Catalyst | Key Transformation | Enantiomeric/Diastereomeric Ratio | Ref. |

| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | Hydrogenation of 2-alkyl-pyridinium salt | Up to 93:7 er | thieme-connect.dekcl.ac.ukresearchgate.net |

| Chiral Auxiliary | SAMP/RAMP | Alkylation of chiral hydrazone | de = 96-99%, ee > 99% | nih.gov |

| Biocatalysis | Transaminase | Asymmetric amination of a ketone | Up to >99.5% ee | acs.orgorganic-chemistry.org |

| Organocatalysis | Quinoline derivative | Intramolecular aza-Michael reaction | Good enantioselectivity | nih.gov |

| Continuous Flow Synthesis | N-(tert-butylsulfinyl)-bromoimine | Reaction with Grignard reagents | >90:10 dr |

Application of Chiral Pool Constituents

The synthesis of enantiomerically pure piperidine derivatives, including analogues of this compound, frequently leverages the "chiral pool," which consists of readily available, inexpensive, and enantiopure natural products. This strategy, also known as internal asymmetric induction, relies on a stereogenic center within a starting material to direct the formation of new chiral centers in the product. ru.nl Common chiral pool sources for piperidine synthesis include amino acids, carbohydrates, and chiral amines. By incorporating the intrinsic chirality of these starting materials, complex synthetic sequences involving asymmetric catalysts or chiral auxiliaries can sometimes be circumvented. ru.nlnih.gov

Researchers have successfully utilized chiral pool constituents to construct the piperidine core with high stereocontrol. A notable approach involves the use of enantiopure amines. For instance, a reaction between an aldehyde and the enantiopure amine (S)-1-phenylethylamine can lead to the formation of a piperidine ring via a cyclization step. ru.nl The stereochemistry of the final product is dictated by the initial chirality of the amine, which favors a specific transition state to minimize steric strain, leading to the predominant formation of one diastereomer. ru.nl This method has been applied to the synthesis of various natural piperidine alkaloids. ru.nl

Amino acids represent another cornerstone of the chiral pool approach for synthesizing substituted piperidines. researchgate.net A versatile route has been developed to access chiral 2-substituted piperidine-4-carboxylic acids starting from N-Cbz protected amino acid derivatives. researchgate.net This highlights the utility of amino acids as foundational blocks for creating structurally diverse and stereochemically defined piperidine scaffolds. Similarly, L-proline has been employed as an organocatalyst in the asymmetric α-amination of aldehydes, a key step in the synthesis of (R)-pipecolic acid and its derivatives. ekb.eg The synthesis begins with the ozonolysis of cyclohexene (B86901) to produce an aldehyde, which then undergoes a highly enantioselective amination catalyzed by L-proline, effectively setting the stereocenter for the target piperidine ring. ekb.eg

In a more complex application, the asymmetric synthesis of the non-peptide ORL-1 receptor antagonist J-113397, a 3,4-disubstituted piperidine analogue, was achieved using (R)-1-phenylethylamine as a chiral starting material. researchgate.net This synthesis involved a key diastereoselective reduction step, demonstrating how the chirality from the starting amine can effectively control the stereochemical outcome in a multi-step synthesis of a complex pharmaceutical intermediate. researchgate.net

The following table summarizes selected examples of the application of chiral pool constituents in the synthesis of piperidine analogues.

| Chiral Pool Constituent | Synthetic Target/Intermediate | Key Findings | Reference |

| (S)-1-phenylethylamine | 2,6-cis-disubstituted piperidines | Utilized internal asymmetric induction in a cyclization reaction to produce the cis-diastereomer preferentially. | ru.nl |

| N-Cbz Amino Acids | Chiral 2-substituted piperidine-4-carboxylic acids | Established a feasible route from easily accessible amino acid derivatives. | researchgate.net |

| L-proline | (R)-pipecolic acid | Acted as an organocatalyst for asymmetric α-amination, achieving >99% enantiomeric excess (ee) for a key intermediate. | ekb.eg |

| (R)-1-phenylethylamine | J-113397 Intermediate | Employed in a diastereoselective reduction to control the stereochemistry of a complex piperidine derivative. | researchgate.net |

| L-aspartic acid | (R)-6-(Hydroxymethyl) piperidin-2-one | Served as the chiral starting material for the synthesis of a key piperidine derivative and antitumor agent precursor. | ekb.eg |

| Chiral Aziridine | cis-2,6-disubstituted piperidines (e.g., isosolenopsins) | Used as a versatile starting point for a one-pot synthesis involving reductive ring-opening and intramolecular reductive amination. | rsc.org |

These examples underscore the power and versatility of the chiral pool approach in constructing stereochemically defined piperidine rings. By selecting appropriate and readily available chiral starting materials, chemists can devise efficient and highly stereoselective syntheses of complex piperidine analogues.

Biological Target Engagement and Preclinical Functional Characterization of 2 Cyclooctylmethyl Piperidine Derivatives

Modulation of G Protein-Coupled Receptors (GPCRs) by 2-(Cyclooctylmethyl)piperidine Analogues

GPCRs represent a large and diverse family of transmembrane receptors that are crucial targets for a significant portion of modern pharmaceuticals. The interaction of this compound analogues with these receptors, particularly the nociceptin opioid receptor, has been a key area of research.

Nociceptin Opioid Receptor (NOPR/ORL-1) Ligand Research and Development

The Nociceptin Opioid Receptor (NOPR), also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the opioid receptor family but possesses a distinct pharmacological profile. It is involved in a variety of physiological processes, including pain modulation, anxiety, and reward pathways. Research into ligands that selectively target the NOPR has been driven by the potential for developing novel therapeutics with improved side-effect profiles compared to traditional opioids.

The functional activity of this compound derivatives at the NOPR can range from full agonism to antagonism. The nature of this activity is often determined by subtle structural modifications to the molecule. For instance, the substitution pattern on the piperidine (B6355638) ring and the nature of the N-substituent can significantly influence whether a compound activates or blocks the receptor.

Structure-activity relationship (SAR) studies have revealed that the size and nature of the substituent on the piperidine nitrogen can modulate the agonist-antagonist activity of NOPR ligands drgpcr.com. This highlights the critical role of the cyclooctylmethyl group in conferring specific pharmacological properties. The development of both selective NOPR full agonists and bifunctional NOPR full agonists/μ-opioid receptor (MOP) partial agonists has been reported within the broader class of substituted N-piperidinyl indoles nih.gov.

The characterization of these activity profiles is typically performed using in vitro functional assays, such as the [³⁵S]GTPγS binding assay. This assay measures the activation of G proteins, which is an early event in GPCR signaling, and can differentiate between full agonists, partial agonists, and antagonists drgpcr.com.

| Compound Type | Activity at NOPR | Key Structural Features | Reference |

|---|---|---|---|

| Substituted N-piperidinyl indoles | Full Agonist | 2-substitution on the indole moiety | nih.gov |

| Substituted N-piperidinyl indoles | Partial Agonist | 3-substitution on the indole moiety | nih.gov |

| Piperidine-based compounds | Agonist/Antagonist | Variations in the piperidine nitrogen substituent | drgpcr.com |

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of a single receptor springernature.com. For GPCRs like the NOPR, this can involve differential activation of G protein-dependent pathways versus β-arrestin-mediated pathways anadolu.edu.tr. This phenomenon has significant implications for drug discovery, as it offers the potential to design ligands that elicit specific therapeutic effects while avoiding unwanted side effects associated with other signaling cascades researchgate.netnih.gov.

The evaluation of biased signaling for NOPR ligands involves comparing their activity in multiple functional assays that measure different downstream events. For example, G protein activation can be assessed using the [³⁵S]GTPγS binding assay, while β-arrestin recruitment can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) nih.goveurofinsdiscovery.comresearchgate.net. By comparing the potency and efficacy of a ligand in these different assays, a "bias factor" can be calculated to quantify its preference for a particular pathway researchgate.net.

While the general principles of biased agonism are well-established for GPCRs, specific studies detailing the biased signaling profiles of this compound derivatives at the NOPR are not extensively available in the public domain. However, the methodologies for such investigations are well-defined within the field of GPCR pharmacology.

Enzyme and Ion Channel Modulation by this compound Derivatives

Beyond GPCRs, the potential for this compound derivatives to modulate the activity of enzymes and ion channels is an area that remains largely unexplored. There is currently a lack of specific published data on the effects of this particular class of compounds on various enzymes or ion channels.

In Vitro Pharmacological Characterization Methodologies

A variety of in vitro assays are employed to characterize the pharmacological properties of compounds like this compound derivatives at GPCRs. These assays are essential for determining binding affinity, functional potency and efficacy, and for elucidating mechanisms of action such as biased signaling.

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They involve competing a test compound with a radiolabeled ligand that has a known high affinity for the receptor.

[³⁵S]GTPγS Binding Assays: As a primary functional assay for G protein activation, this method measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a valuable tool for distinguishing between agonists, antagonists, and inverse agonists nih.govcreative-bioarray.comadelaide.edu.aunih.gov.

Second Messenger Assays: These assays measure the downstream consequences of G protein activation. Common readouts include changes in intracellular cyclic AMP (cAMP) levels for Gs and Gi-coupled receptors, and inositol phosphate (IP) accumulation or calcium mobilization for Gq-coupled receptors researchgate.neteurofinsdiscovery.comnih.govnih.govtandfonline.com.

Resonance Energy Transfer (RET)-Based Assays: Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful tools for studying protein-protein interactions in real-time in living cells. They are particularly useful for monitoring GPCR dimerization, ligand binding, and the recruitment of intracellular signaling partners like G proteins and β-arrestins, providing key insights into biased agonism drgpcr.comfrontiersin.orgnih.gov.

| Assay Type | Principle | Information Obtained | Reference |

|---|---|---|---|

| Radioligand Binding | Competition for binding to a receptor with a radiolabeled ligand. | Binding affinity (Ki). | eurofinsdiscovery.com |

| [³⁵S]GTPγS Binding | Measures agonist-stimulated binding of [³⁵S]GTPγS to G proteins. | Agonist potency (EC50) and efficacy (Emax), antagonist affinity (pA2). | nih.govcreative-bioarray.comadelaide.edu.aunih.gov |

| Calcium Mobilization | Detection of changes in intracellular calcium concentration. | Functional activity of Gq-coupled receptors. | researchgate.netnih.govnih.govtandfonline.com |

| cAMP Assays | Measurement of cyclic AMP levels. | Functional activity of Gs and Gi-coupled receptors. | eurofinsdiscovery.com |

| BRET/FRET | Resonance energy transfer between a donor and acceptor molecule. | Protein-protein interactions (e.g., receptor-arrestin, receptor-G protein), conformational changes. | drgpcr.comfrontiersin.orgnih.gov |

Computational Chemistry and Molecular Modeling in the Study of 2 Cyclooctylmethyl Piperidine

In Silico Prediction of Biological Activity Spectra and Target Landscape

The initial phase of computational analysis for a novel compound often involves predicting its spectrum of biological activities. This process utilizes algorithms trained on large databases of known compounds and their biological effects to forecast the potential therapeutic applications and off-target effects of a new molecule. For 2-(Cyclooctylmethyl)piperidine, this in silico screening can help to identify its most probable biological targets and mechanisms of action.

Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict its plausible interactions with various biological entities. The output is typically a list of potential activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive"). Given the structural similarity of the piperidine (B6355638) moiety to various known pharmacophores, it is conceivable that this compound could exhibit activity in the central nervous system (CNS) or as a modulator of specific enzymes or receptors.

Table 1: Hypothetical Predicted Biological Activity Spectra for this compound This table represents a potential output from an in silico prediction tool, illustrating the types of activities that might be investigated for this compound based on its structural features.

| Predicted Biological Activity | Pa (Probably Active) | Pi (Probably Inactive) | Potential Target Class |

| Monoamine Oxidase B Inhibitor | 0.650 | 0.015 | Enzymes (CNS) |

| Sigma Receptor Agonist | 0.580 | 0.030 | Receptors (CNS) |

| Acetylcholinesterase Inhibitor | 0.490 | 0.095 | Enzymes (CNS) |

| NMDA Receptor Antagonist | 0.450 | 0.120 | Receptors (CNS) |

| CYP450 2D6 Inhibitor | 0.410 | 0.080 | Enzymes (Metabolism) |

Molecular Docking and Ligand-Protein Interaction Analysis

Following the identification of potential biological targets, molecular docking is employed to simulate the interaction between this compound (the ligand) and a specific protein target. This technique predicts the preferred orientation of the ligand when bound to the active site of a protein and estimates the strength of the interaction, often expressed as a binding energy or docking score.

For instance, if in silico predictions suggest potential activity as a monoamine oxidase B (MAO-B) inhibitor, molecular docking studies would be performed using the crystal structure of the MAO-B enzyme. The large, flexible cyclooctylmethyl group would be a key focus of this analysis, as its various conformations could significantly influence how the molecule fits within the enzyme's binding pocket. The analysis would reveal crucial interactions, such as hydrogen bonds involving the piperidine nitrogen, and hydrophobic interactions involving the cyclooctyl and piperidine rings with nonpolar residues in the active site.

Table 2: Example Molecular Docking Results for a Piperidine Derivative in the MAO-B Active Site This table shows typical data obtained from a docking study, highlighting the key interactions and scoring.

| Interacting Residue (MAO-B) | Interaction Type | Distance (Å) | Ligand Atom Involved |

| TYR435 | Hydrogen Bond | 2.9 | Piperidine Nitrogen (H-bond acceptor) |

| ILE199 | Hydrophobic | 3.8 | Cyclooctyl Ring |

| LEU171 | Hydrophobic | 4.1 | Cyclooctyl Ring |

| TYR398 | Pi-Stacking | 4.5 | Piperidine Ring |

| Docking Score | -8.5 kcal/mol |

Conformational Analysis and Dynamics of this compound Derivatives

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of low-energy conformations. Conformational analysis is therefore critical to understand its behavior. The piperidine ring can exist in two primary chair conformations, and the linkage to the cyclooctylmethyl group can be either axial or equatorial. Furthermore, the cyclooctyl ring itself is highly flexible, with multiple low-energy conformations such as boat-chair and boat-boat.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this molecule over time, providing a more realistic picture of its conformational landscape in a simulated physiological environment. These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape might adapt upon approaching a protein binding site. This information is crucial for understanding its pharmacokinetic properties and for designing derivatives with improved activity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Should initial studies on this compound reveal a promising biological effect, QSAR would be an invaluable tool for optimizing its structure to enhance this activity.

A QSAR study would involve synthesizing and testing a series of derivatives of this compound. Modifications could include altering the size of the cycloalkyl group (e.g., replacing cyclooctyl with cyclohexyl or cyclododecyl), substituting on the piperidine ring, or altering the stereochemistry. The biological activity of each compound would be measured experimentally.

Subsequently, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, and steric parameters) would be calculated for each derivative. Statistical methods are then used to build a model that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Table 3: Example Data for a QSAR Model of Piperidine Derivatives

| Compound Derivative | Cycloalkyl Group | logP | Molecular Weight ( g/mol ) | Biological Activity (IC50, nM) |

| 1 | Cyclohexyl | 4.2 | 223.4 | 150 |

| 2 (Parent) | Cyclooctyl | 5.1 | 251.5 | 85 |

| 3 | Cyclododecyl | 7.5 | 307.6 | 120 |

| 4 | 4-Methylpiperidine | Cyclooctyl | 5.3 | 60 |

This data could lead to a QSAR equation, for example: log(1/IC50) = 0.5logP - 0.01MW + c, suggesting that activity is positively correlated with lipophilicity but negatively with molecular weight within a certain range.

Emerging Research Avenues and Future Perspectives for 2 Cyclooctylmethyl Piperidine Analogues

Advanced Synthetic Strategies for Diverse Chemical Space Exploration and Compound Library Generation

The generation of diverse libraries of 2-(cyclooctylmethyl)piperidine analogues is crucial for exploring the structure-activity relationships (SAR) that govern their biological effects. Traditional synthetic methods are continually being refined, and novel strategies are emerging to build and modify the piperidine (B6355638) core with greater efficiency and stereochemical control.

A foundational approach for constructing the core of complex analogues involves multi-step sequences. For instance, the synthesis of the potent NOP antagonist J-113397 utilizes a Dieckmann cyclization to form the piperidine ring. researchgate.net This method involves the intramolecular condensation of a diester, formed from the Michael addition of cyclooctylmethylamine to methyl acrylate, to create the piperidine framework, which is then further elaborated. researchgate.net

Modern synthetic organic chemistry offers more advanced and efficient routes. mdpi.com Transition-metal catalysis, including gold- and palladium-catalyzed reactions, allows for the direct and stereoselective assembly of highly substituted piperidines from precursors like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another innovative approach combines biocatalysis with organocatalysis in a hybrid cascade reaction, using a transaminase to create a reactive intermediate for a subsequent complexity-building Mannich reaction, enabling the stereoselective synthesis of substituted piperidines. rsc.org Such cascade reactions are highly efficient as they reduce the number of separate purification steps. Radical-mediated cyclizations also present a powerful tool for constructing the piperidine ring from linear precursors. mdpi.com

These advanced methods are critical for overcoming the synthetic challenges associated with producing a wide range of analogues, especially for creating specific stereoisomers, which can have dramatically different pharmacological properties. The (3R, 4R) isomer of J-113397, for example, exhibits a 400-fold greater binding affinity for the NOP receptor than its enantiomer. nih.gov

Table 1: Advanced Synthetic Strategies for Piperidine Analogues

| Strategy | Description | Advantages |

|---|---|---|

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a cyclic β-keto ester, which can be further modified to create the piperidine ring. researchgate.net | A classic and reliable method for forming five- and six-membered rings. acs.org |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Gold, Palladium, Nickel) for annulation or cyclization reactions to construct the piperidine scaffold from various precursors. mdpi.comajchem-a.com | High efficiency, stereoselectivity, and functional group tolerance. ajchem-a.com |

| Hybrid Bio-organocatalysis | A cascade reaction combining an enzymatic step (e.g., using a transaminase) with a chemical catalytic step (e.g., Mannich reaction) to build the molecule. rsc.org | High stereoselectivity, environmentally friendly ("green") chemistry principles. rsc.org |

| Reductive Amination | Intramolecular or intermolecular reaction of an amine with a ketone or aldehyde, followed by reduction, to form the piperidine ring. ajchem-a.com | Versatile for creating various substitution patterns on the piperidine ring. |

| Radical-Mediated Cyclization | Use of a radical initiator to trigger an intramolecular cyclization of a linear precursor containing an amino group and an alkene or alkyne. mdpi.com | Effective for creating complex, polycyclic, or bridged ring systems. |

Discovery of Novel Biological Targets and Polypharmacological Approaches

The primary and most well-characterized biological target for this compound analogues is the NOP receptor. nih.govnih.gov The interaction with this receptor is a key determinant of their pharmacological profile. The NOP system is distinct from classical opioid receptors (mu, delta, and kappa) and is involved in modulating pain, anxiety, and reward pathways. nih.govmdpi.com Many analogues, such as J-113397, act as potent and selective antagonists at the NOP receptor. nih.govjneurosci.org The discovery of this antagonist was a significant breakthrough, providing a crucial tool for investigating the physiological roles of the NOP system. jneurosci.org

The concept of polypharmacology , where a single molecule is designed to interact with multiple targets, is an emerging paradigm in drug discovery. This approach can offer enhanced efficacy or a more desirable side-effect profile. Within the this compound class and its relatives, there is evidence of multi-target engagement. While the cyclooctylmethyl group tends to confer NOP selectivity, subtle structural modifications can introduce or enhance affinity for other receptors. nih.gov

For example, some related benzimidazolone derivatives have been found to act as antagonists at N-methyl-D-aspartate (NMDA) and mGlu5 receptors, in addition to their activity at opioid-like receptors. researchgate.net Furthermore, systematic exploration of the piperidine N-substituent has shown that replacing the cyclooctylmethyl group with other moieties can modulate the affinity between the NOP receptor and the mu-opioid receptor (MOP). nih.gov This has led to the rational design of bifunctional ligands that act as agonists at both NOP and MOP receptors, which are hypothesized to be useful as non-addicting analgesics. nih.gov Some piperidine derivatives have also been investigated for dual activity at histamine (B1213489) H3 and sigma-1 receptors, highlighting the scaffold's versatility. acs.org

Table 2: Biological Targets of this compound and Related Analogues

| Compound/Analogue Class | Primary Target(s) | Activity | Key Findings |

|---|---|---|---|

| J-113397 | NOP (ORL1) Receptor | Potent & Selective Antagonist | The cyclooctylmethyl group was key to converting an agonist lead into a selective antagonist. nih.gov The (3R, 4R) isomer is significantly more potent. nih.gov |

| Indolinone-based Analogues | NOP Receptor, Mu-Opioid Receptor (MOP) | Agonist or Antagonist | Subtle changes to the piperidine N-substituent can switch the compound from a NOP antagonist to a potent agonist. nih.govnih.gov |

| Piperidine Benzimidazolones | NOP Receptor, Mu-Opioid Receptor (MOP) | Agonist | Some analogues show high G-protein bias at the mu-opioid receptor. mdpi.com |

| Benzoxazolone Derivatives | NOP, NMDA, mGlu5 Receptors | Antagonist | Related heterocyclic scaffolds show potential for polypharmacology by targeting both opioid-like and glutamate (B1630785) receptors. researchgate.net |

| Bifunctional NOP/MOP Ligands | NOP and MOP Receptors | Dual Agonist | Designed to combine the properties of both receptors, potentially leading to analgesics with reduced addiction liability. nih.gov |

Application in Chemical Probe Development for Elucidating Biological Systems

Chemical probes are small molecules designed with high potency and selectivity for a specific biological target. They are invaluable tools for dissecting complex biological pathways and validating targets in their native physiological context. The development of such probes often involves modifying a known potent ligand by incorporating a reporter tag (like a fluorophore or biotin) or a reactive group (like a photo-crosslinker) without significantly disrupting its binding to the target.

The potent and selective nature of certain this compound analogues, particularly NOP receptor antagonists like J-113397, makes them ideal starting points for the development of chemical probes. nih.govjneurosci.org A chemical probe based on the J-113397 scaffold could be used to:

Visualize NOP receptors: By attaching a fluorescent dye, the probe could be used in microscopy to map the location and trafficking of NOP receptors in cells and tissues.

Identify binding partners: Incorporating a biotin (B1667282) tag would allow for the affinity capture and pull-down of NOP receptors from cell lysates. This enables the identification of interacting proteins and the characterization of the receptor's signaling complex using mass spectrometry.

Covalently label the receptor: A probe equipped with a photo-activatable crosslinking group (e.g., an azido (B1232118) group) could be used to permanently link to the NOP receptor upon UV irradiation. This is useful for overcoming weak binding affinities in certain experimental setups and for definitively identifying the target protein in a complex mixture.

The synthesis of such probes would involve appending the desired functional group to a position on the molecule that is not critical for receptor binding. The modular synthetic routes developed for these analogues would facilitate the creation of a suite of probes with different tags to investigate the biology of the NOP receptor system with high precision.

Table 3: Potential of this compound Analogues as Chemical Probes

| Analogue Scaffold | Desired Probe Feature | Potential Modification Strategy | Application |

|---|---|---|---|

| J-113397 | Biotin Tag | Attach a biotin moiety via a flexible linker to a non-critical position, such as the ethyl group on the benzimidazolone. | Affinity purification of NOP receptors and their associated protein complexes for proteomic analysis. |

| J-113397 | Fluorescent Dye | Conjugate a fluorophore (e.g., fluorescein, rhodamine) to the scaffold. | Live-cell imaging, fluorescence microscopy, and flow cytometry to study receptor localization and dynamics. |

| General Cyclooctylmethyl-piperidine core | Photo-crosslinker | Incorporate a photoreactive group like a benzophenone (B1666685) or an azido-phenyl group. | Covalent labeling of the NOP receptor binding pocket for target identification and validation. |

| General Cyclooctylmethyl-piperidine core | Alkyne or Azide (B81097) Handle | Introduce a terminal alkyne or azide group for "click chemistry" ligation. | A versatile strategy allowing for the post-labeling attachment of various tags (biotin, fluorophores) in a two-step process. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Cyclooctylmethyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using NaOH in dichloromethane with rigorous purification steps (e.g., aqueous washes, solvent evaporation, and column chromatography) to achieve >99% purity . For this compound, optimizing cyclooctylmethyl group introduction via alkylation or Grignard reactions under inert conditions may improve yields. Reaction monitoring via TLC or HPLC is critical for identifying intermediates and byproducts.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- FTIR/FT-Raman : Identify functional groups (e.g., piperidine ring vibrations at 2800–3000 cm⁻¹) and hydrogen bonding interactions .

- NMR (¹H/¹³C) : Confirm substituent placement (e.g., cyclooctylmethyl proton splitting patterns).

- HPLC/UHPLC : Assess purity (>98% by area normalization).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

Computational tools like DFT can predict vibrational modes and electronic properties for cross-validation .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct acute toxicity assays (e.g., LD50 in rodents) and evaluate environmental impact via OECD guidelines .

Advanced Research Questions

Q. How can computational methods such as DFT predict the electronic properties and intramolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Map potential energy surfaces to identify stable conformers.

- Analyze HOMO-LUMO gaps to predict reactivity and charge transfer.

- Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., σ→σ* stabilization in the cyclooctylmethyl group) .

- Compare computed IR/Raman spectra with experimental data to validate intramolecular hydrogen bonding .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Systematic Review : Apply PICOT frameworks to structure research questions (e.g., Population: cell lines; Intervention: compound analogs; Comparison: positive/negative controls; Outcome: IC50 values) .

- Meta-Analysis : Pool data from heterogeneous studies using random-effects models, adjusting for variables like assay type (e.g., radioligand binding vs. functional cAMP assays) .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclooctylmethyl vs. trifluoromethyl groups) on receptor affinity using molecular docking .

Q. How does the steric bulk of the cyclooctylmethyl group influence the compound’s pharmacokinetic properties, and what experimental approaches can validate these effects?

- Methodological Answer :

- LogP Measurement : Determine lipophilicity via shake-flask or HPLC methods to assess membrane permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- X-ray Crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., receptors) to visualize steric clashes .

Q. In designing analogs of this compound for receptor-targeted studies, what structural modifications have shown promise in enhancing selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute cyclooctylmethyl with cyclohexyl or adamantyl groups to balance steric bulk and hydrophobicity .

- Ring Functionalization : Introduce electronegative groups (e.g., -F, -CF₃) to modulate electronic effects and hydrogen bonding .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors on the piperidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.